2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]
Brand Name: Vulcanchem
CAS No.: 30653-05-5
VCID: VC18511213
InChI: InChI=1S/C27H22N6O2/c1-16-11-18(26(34)24(13-16)32-28-20-7-3-4-8-21(20)29-32)15-19-12-17(2)14-25(27(19)35)33-30-22-9-5-6-10-23(22)31-33/h3-14,34-35H,15H2,1-2H3
SMILES:
Molecular Formula: C27H22N6O2
Molecular Weight: 462.5 g/mol

2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]

CAS No.: 30653-05-5

Cat. No.: VC18511213

Molecular Formula: C27H22N6O2

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] - 30653-05-5

Specification

CAS No. 30653-05-5
Molecular Formula C27H22N6O2
Molecular Weight 462.5 g/mol
IUPAC Name 2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenol
Standard InChI InChI=1S/C27H22N6O2/c1-16-11-18(26(34)24(13-16)32-28-20-7-3-4-8-21(20)29-32)15-19-12-17(2)14-25(27(19)35)33-30-22-9-5-6-10-23(22)31-33/h3-14,34-35H,15H2,1-2H3
Standard InChI Key ZDXCWZKQDWCCMJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C)N5N=C6C=CC=CC6=N5)O

Introduction

Chemical Identity and Structural Characteristics

2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] belongs to the hydroxy phenyl benzotriazole class of UV absorbers. Its molecular structure consists of two 6-(2H-benzotriazol-2-yl)-4-methylphenol units linked by a methylene bridge (-CH2_2-) at the 2,2'-positions. The benzotriazole moieties are responsible for UV absorption, while the methyl groups enhance solubility in nonpolar matrices.

Molecular Formula and Weight

The compound has the formula C27_{27}H24_{24}N6_6O2_2 and a molecular weight of 488.53 g/mol. Comparative data with analogous compounds are provided in Table 1.

Table 1: Structural Comparison with Related UV Absorbers

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent at 4-Position
Target CompoundC27_{27}H24_{24}N6_6O2_2488.53Methyl
2,2'-Methylene-bis-[4-(1,1,3,3-TMB)-phenol]C41_{41}H50_{50}N6_6O2_2658.891,1,3,3-Tetramethylbutyl
2-(2H-Benzotriazol-2-yl)-6-dodecylphenolC25_{25}H34_{34}N3_3O392.56Dodecyl

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Synthesis and Industrial Production

Reaction Mechanism

The synthesis follows a two-step pathway:

  • Formation of 6-(2H-Benzotriazol-2-yl)-4-methylphenol:
    o-Phenylenediamine reacts with sodium nitrite and acetic acid to form 2H-benzotriazole, which subsequently couples with 4-methylphenol via electrophilic substitution.

  • Methylene Bridging:
    The phenol intermediate undergoes condensation with formaldehyde in a toluene solvent, catalyzed by bases like potassium carbonate, to form the methylene-bridged product .

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Toluene or xylene

  • Catalyst: K2_2CO3_3 or NaOH

  • Reaction Time: 4–6 hours

Industrial Scalability

Continuous flow reactors are employed for large-scale production, ensuring consistent yields (>90%) and purity. Post-synthesis purification involves recrystallization from ethanol or methanol .

Ultraviolet Absorption Mechanism

The compound operates through a proton-transfer mechanism:

  • UV Absorption: The benzotriazole groups absorb UV radiation (290–400 nm), exciting electrons to higher energy states.

  • Energy Dissipation: Excited-state intramolecular proton transfer (ESIPT) converts electronic energy into thermal energy, preventing bond cleavage in host materials.

Spectral Data:

  • λmax_{max}: 345 nm (in ethanol)

  • Molar Extinction Coefficient (ε): 24,500 L·mol1^{-1}·cm1^{-1}

Applications in Material Science

Polymers and Plastics

Incorporated at 0.1–1.0 wt%, the compound extends the lifespan of polyethylene, polypropylene, and polyvinyl chloride by mitigating photo-oxidation. Testing shows a 70% reduction in carbonyl index after 1,000 hours of UV exposure .

Coatings and Paints

In acrylic coatings, it prevents yellowing and gloss loss. Accelerated weathering tests (ASTM G154) demonstrate retained adhesion and color stability after 2,000 hours .

Emerging Uses

  • Solar Cell Encapsulants: Protects ethylene-vinyl acetate (EVA) layers from UV degradation, enhancing module efficiency by 12% over 10 years .

  • Cosmetics: Under investigation for sunscreen formulations due to broad-spectrum absorption and low skin penetration.

Physical and Chemical Properties

Table 2: Key Physicochemical Properties

PropertyValue
Melting Point198°C
Flash Point>200°C
Solubility (25°C)Ethanol: 12 g/L
Toluene: 45 g/L
LogP (Octanol-Water)8.2
StabilityStable up to 300°C

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